Nardosinone

Description

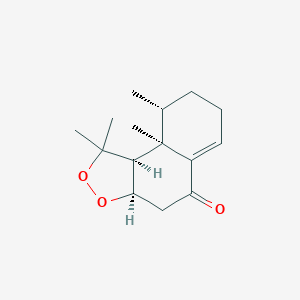

Structure

3D Structure

Properties

IUPAC Name |

(3aR,9R,9aR,9bS)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGHHSIMRWPVQM-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946520 | |

| Record name | Nardosinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23720-80-1 | |

| Record name | Nardosinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23720-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nardosinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023720801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nardosinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nardosinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA93HYL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution

Primary Botanical Sources

Nardostachys jatamansi DC., a perennial herb from the Caprifoliaceae family, is the principal and most recognized botanical source of nardosinone. mdpi.comcymitquimica.com This plant, commonly known as spikenard or "Gansong" in traditional Chinese medicine, grows in the alpine regions of the Himalayas. nih.govwikipedia.orgrjpponline.org The compound is primarily located in the roots and rhizomes of the plant, which are referred to as Nardostachyos Radix et Rhizoma (NRR). mdpi.com

This compound is considered one of the main active sesquiterpenoid constituents of N. jatamansi. nih.govnih.gov Its presence is so integral that it is used as a chemical marker for the authentication and quality evaluation of the plant material. researchgate.netnih.gov According to the Chinese Pharmacopoeia, the dried roots and rhizomes of N. jatamansi should contain at least 0.1% this compound. researchgate.netresearchgate.net The essential oil extracted from the plant's roots is particularly rich in sesquiterpenes, including this compound. rjpponline.org Research has identified this compound as a key bioactive component responsible for some of the plant's traditional uses. nih.govresearchgate.net

Table 1: this compound in Nardostachys jatamansi

| Plant Part | Common Name | Key Finding |

| Roots and Rhizomes (Nardostachyos Radix et Rhizoma) | Spikenard, Gansong | Primary source of this compound; used as a quality control marker. mdpi.comresearchgate.net |

Beyond its primary source, this compound has been detected in several other plant species across different families. mdpi.comnih.gov

This compound has been identified as a chemical constituent of Millettia speciosa, a plant from the Fabaceae family. mdpi.comnih.gov This species is recognized in traditional medicine and has been studied for its various chemical components. nih.govvnu.edu.vn While it is not the primary source, the presence of this compound in M. speciosa contributes to the known distribution of this sesquiterpenoid. mdpi.com

The brown alga Sargassum fusiforme is another species in which this compound has been detected. mdpi.comnih.gov This seaweed, commonly consumed as food and used in traditional medicine in East Asia, contains a diverse array of bioactive compounds. mdpi.comnih.gov The identification of this compound in this marine species highlights that the compound's natural occurrence is not limited to terrestrial plants. mdpi.com

Taraxacum kok-saghyz, also known as the Russian dandelion, is a species of dandelion native to Kazakhstan, Uzbekistan, and northwest China. mdpi.comnih.govnih.govwikipedia.org It is primarily known for its capacity to produce high-quality natural rubber. wikipedia.orgnih.gov Scientific analysis has confirmed the presence of this compound in this plant, adding to the list of species containing this compound. mdpi.com

This compound has also been found in Chrysanthemum morifolium, a perennial plant from the Asteraceae family. mdpi.comnih.gov The flowers of this plant are widely consumed as an herbal tea. mdpi.com The detection of this compound in this species further broadens its known botanical distribution. mdpi.com

Table 2: Other Plant Species Containing this compound

| Species | Family/Type | Common Name |

| Millettia speciosa | Fabaceae | N/A |

| Sargassum fusiforme | Brown Algae | Hijiki |

| Taraxacum kok-saghyz | Asteraceae | Russian Dandelion |

| Chrysanthemum morifolium | Asteraceae | Chrysanthemum |

Other Identified Plant Species Containing this compound

Wenxin Granules

Wenxin Granules, or Wenxin Keli, is a state-sanctioned TCM-based preparation. researchgate.netspandidos-publications.com The formulation includes the roots and rhizomes of Nardostachys jatamansi (Gansong), which is the primary natural source of this compound. researchgate.netspandidos-publications.com Consequently, this compound is a recognized bioactive ingredient in this formulation. spandidos-publications.commdpi.com

The complete formulation of Wenxin Keli consists of five herbal and mineral components. spandidos-publications.com The presence of N. jatamansi makes this compound a key chemical marker and an active component of the final granular product. researchgate.netspandidos-publications.com

Table 2: this compound in Traditional Formulations

| Formulation Name | Constituent Herbs/Ingredients | This compound Source Herb |

|---|---|---|

| Mahuang Fuzi Xixin Decoction | Mahuang (Herba Ephedrae), Fuzi (Radix aconiti lateralis praeparata), Xixin (Radix et Rhizoma Asari) | Likely Xixin (Asari Radix et Rhizoma) when the source is Nardostachys |

| Wenxin Granules (Wenxin Keli) | Nardostachys jatamansi (Gansong), Radix Notoginseng (Sanqi), Succinum (Hupo), Polygonatum sibricum (Huangjing), Codonopsis pilosula (Dangshen) | Nardostachys jatamansi (Gansong) |

Biosynthesis and Metabolic Pathways in Source Plants

Classification as a Sesquiterpene Peroxide

Nardosinone is chemically classified as a sesquiterpene peroxide. Sesquiterpenes are a class of terpenes that consist of three isoprene units, giving them a 15-carbon (C15) backbone. The "peroxide" designation refers to the presence of a peroxide bridge (-O-O-) within its molecular structure, a feature that is relatively rare in natural products and contributes to its bioactivity mdpi.com. This compound belongs to the aristolane-type sesquiterpenoids, which are characterized by a specific bicyclic carbon skeleton.

Accumulation Levels in Nardostachys jatamansi

The concentration of this compound in Nardostachys jatamansi varies depending on the plant tissue and the extraction method used. The highest levels of the compound are consistently found in the underground parts of the plant. Research has shown that the accumulation level in the roots and rhizomes can be significant, with some measurements indicating it can account for over 2% of the plant's dry weight nih.gov.

Official standards recognize its importance as a marker compound. The Chinese Pharmacopoeia stipulates that this compound should constitute at least 0.1% of the dried and processed roots and rhizomes of N. jatamansi nih.gov. In specific laboratory preparations, such as an ethyl acetate (B1210297) extract, this compound was identified as the principal bioactive constituent, comprising approximately 10.2% of the extract's total components nih.gov.

| Source/Method | Reported Accumulation Level | Plant Part |

|---|---|---|

| Dry Weight Analysis | > 2% | Roots and Rhizomes |

| Chinese Pharmacopoeia Standard | ≥ 0.1% | Dried Roots and Rhizomes |

| Ethyl Acetate Extract (NJ-1A) | ~ 10.2% | Not specified |

Dominant Biosynthetic Pathways (e.g., MVA Pathway)

The biosynthesis of all terpenes, including sesquiterpenes like this compound, begins with two simple five-carbon precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two primary pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway and the 1-deoxy-D-xylulose-5-phosphate/methyl-erythritol-4-phosphate (MEP) pathway nih.gov.

The MVA pathway, which operates in the plant cell's cytosol, is the dominant route for the biosynthesis of sesquiterpenes. This pathway starts with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. These C5 units are then condensed to form the C15 molecule farnesyl diphosphate (FPP), the universal precursor for all sesquiterpenoids.

Identification and Functional Analysis of Biosynthesis-Related Genes

The conversion of the linear FPP precursor into the complex cyclic structure of this compound involves several key enzyme families, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs).

Terpene synthases are responsible for the initial and crucial cyclization of FPP into the characteristic carbon skeleton of a specific sesquiterpene. Transcriptome analysis of N. jatamansi has identified several candidate genes involved in this process. Specifically, studies have pinpointed a number of N. jatamansi Terpene Synthase (NjTPS) genes that are likely involved in sesquiterpene synthesis.

Research involving treatment with methyl jasmonate (MeJA), a plant hormone known to elicit secondary metabolite production, showed a positive correlation between an increase in this compound content and the upregulated expression of five specific genes: NjTPS-49, NjTPS-54, NjTPS-56, NjTPS-57, and NjTPS-59 mdpi.com. These are therefore considered strong candidate genes for the synthesis of the sesquiterpene backbone of this compound and related compounds mdpi.com.

Following the creation of the basic sesquiterpene skeleton by TPS enzymes, the molecule undergoes a series of oxidative modifications. These reactions, which add functional groups like hydroxyls, ketones, and the defining peroxide bridge of this compound, are catalyzed by Cytochrome P450 (CYP) enzymes mdpi.commdpi.com. These enzymes are crucial for creating the vast structural diversity seen in terpenoids.

Transcriptome and metabolome association analyses in N. jatamansi have provided insights into the specific CYPs involved. One study identified NjCYP716A3 as a CYP gene specifically expressed in the underground parts of the plant, where this compound biosynthesis is most active nih.gov. While direct functional proof is still being established, this co-expression pattern strongly suggests its involvement. Furthermore, analysis of other plant species indicates that enzymes from the CYP71, CYP81, and CYP711A families are known to oxygenate sesquiterpene backbones, suggesting that homologous genes in N. jatamansi likely perform the final steps in this compound biosynthesis nih.gov.

| Gene Family | Identified Candidate Genes | Proposed Function in this compound Biosynthesis |

|---|---|---|

| Terpene Synthase (TPS) | NjTPS-49, NjTPS-54, NjTPS-56, NjTPS-57, NjTPS-59 | Cyclization of Farnesyl Diphosphate (FPP) to form the core sesquiterpene skeleton. |

| Cytochrome P450 (CYP) | NjCYP716A3 | Catalyzes oxidative modifications of the sesquiterpene backbone to produce the final this compound structure. |

Tissue-Specific Accumulation and Biosynthesis Localization

The biosynthesis and storage of this compound are highly localized within the N. jatamansi plant. As indicated by accumulation data, the highest concentration of this compound is found in the roots and rhizomes mdpi.com. This tissue-specific accumulation is directly linked to the site of biosynthesis.

Gene expression studies have confirmed that the key biosynthetic genes, including candidate NjTPS and NjCYP genes, show their highest expression levels in the roots and rhizomes nih.gov. This demonstrates that these underground organs are the primary sites for both the synthesis and the subsequent accumulation of this compound.

Relationship to Precursor Compounds (e.g., Gansongone)

Gansongone is an aristolane-type sesquiterpenoid also found in Nardostachys plants. nih.gov It is a direct precursor to this compound. The transformation of gansongone to this compound is not a direct enzymatic reaction within the plant's metabolic pathway but rather an autoxidation process. nih.gov This conversion can occur when gansongone is exposed to atmospheric oxygen or through liquid phase autoxidation. nih.gov This suggests that this compound may be, at least in part, a secondary product formed after the initial biosynthesis of gansongone within the plant tissues.

Pharmacological Activities and Therapeutic Potential

Neuropharmacological Effects

Nardosinone exhibits a range of effects on the nervous system, from promoting the generation of new neural cells to protecting against neurodegeneration.

Promotion of Neural Stem Cell Proliferation, Migration, and Differentiation

This compound has been shown to positively influence the fundamental processes of neural stem cell (NSC) activity. In a study utilizing mouse embryonic neural stem cells, this compound was observed to promote cell proliferation in a dose-dependent manner scienceopen.comresearchgate.netnih.gov. This was confirmed through cell counting kit-8 assays, bromodeoxyuridine (BrdU) incorporation, and cell cycle analysis scienceopen.comresearchgate.net.

Furthermore, this compound facilitated the migration of these stem cells, a crucial step in brain development and repair scienceopen.comresearchgate.netnih.gov. The compound was also found to induce the selective differentiation of NSCs into neurons and oligodendrocytes, as evidenced by the increased expression of microtubule-associated protein-2 (MAP2) and myelin basic protein (MBP), respectively scienceopen.comresearchgate.net. This selective differentiation suggests a potential for targeted neural repair.

The mechanism underlying this compound's effects on neural stem cells involves the modulation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway. This pathway is known to be critical for stem cell survival and differentiation nih.gov. Studies have shown that this compound treatment leads to an increased expression of phospho-ERK (p-ERK) and phospho-CREB (p-CREB) during both proliferation and differentiation of NSCs scienceopen.comresearchgate.netnih.gov. The activity of this compound on this pathway was further confirmed when the inhibitory effects of a MEK1 inhibitor, PD98059, on ERK-CREB signaling were compromised by this compound treatment nih.gov.

Table 1: Effects of this compound on Neural Stem Cells

| Effect | Observation | Signaling Pathway Implicated |

|---|---|---|

| Proliferation | Dose-dependent increase in NSC proliferation. | ERK-CREB |

| Migration | Increased migration distance of NSCs. | ERK-CREB |

| Differentiation | Selective differentiation into neurons and oligodendrocytes. | ERK-CREB |

Enhancement of Neurite Outgrowth

This compound has been identified as an enhancer of nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells, a cell line commonly used in neuroscience research. While this compound itself does not possess neurotrophic activity, it significantly augments the neuritogenic effects of NGF, leading to the formation of notably long neurites that often extend to adjacent cells.

The enhancement of neurite outgrowth by this compound is linked to the mitogen-activated protein (MAP) kinase pathway. The potentiating effect of this compound on NGF-induced neurite outgrowth was found to be MAP kinase-dependent. Interestingly, this enhancement was not associated with an increased phosphorylation of MAP kinase itself, suggesting that this compound acts on a downstream step of the MAP kinase-dependent cascade that is coupled with protein kinase C (PKC).

Further research has revealed that this compound can also amplify neurite outgrowth induced by staurosporine (B1682477) and dibutyryl cyclic AMP (dbcAMP). This enhancement is partially blocked by a MAP kinase kinase inhibitor, indicating that this compound likely amplifies both MAP kinase-dependent and -independent signaling pathways. This suggests that this compound may influence a downstream component of the MAP kinase pathway.

Alleviation of Neurodegenerative Disease Symptoms (e.g., Parkinson's Disease)

This compound has shown promise in animal models of neurodegenerative diseases, particularly Parkinson's disease (PD). In a mouse model of PD induced by rotenone, a substance known to cause selective degeneration of dopaminergic neurons, this compound was effective in relieving disease symptoms nih.gov. Specifically, it was shown to improve both motor and cognitive abilities in the treated mice nih.gov.

Further studies in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease demonstrated that this compound mitigated the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra nih.gov. This neuroprotective effect is crucial as the loss of these neurons is a primary pathological feature of Parkinson's disease.

The mechanism behind this compound's beneficial effects in Parkinson's disease appears to involve the dopamine (B1211576) D2 receptor (DRD2). Network pharmacology analysis identified DRD2 as a key target for this compound in the context of PD scienceopen.comnih.gov. This was further supported by molecular docking and Western blotting, which confirmed an interaction between this compound and DRD2 scienceopen.comnih.gov. In the brains of PD model mice, the expression of DRD2 was found to be decreased, and this compound treatment was able to restore its expression to some extent scienceopen.comnih.gov. These findings suggest that this compound may alleviate Parkinson's symptoms by regulating the expression of the dopamine D2 receptor scienceopen.comnih.gov.

Table 2: this compound's Effects in Parkinson's Disease Models

| Animal Model | Key Findings | Implicated Mechanism |

|---|---|---|

| Rotenone-induced PD mice | Improved motor and cognitive abilities. | Modulation of Dopamine D2 Receptor. |

| MPTP-induced PD mice | Mitigated loss of dopaminergic neurons. | Neuroprotective effects. |

Effects on Neurotransmitter Levels

This compound demonstrates a significant capacity to modulate neurotransmitter systems, which is central to its neuroprotective effects. In animal models of Parkinson's disease (PD), treatment with this compound has been linked to the regulation of key neurotransmitters. Studies have shown that this compound may exert its anti-PD effects by influencing the conduction of various neurotransmitters and potentially regulating the Dopamine D2 receptor (DRD2). nih.gov Further mechanistic insights reveal that its neuroprotective properties involve the modulation of GABAergic synaptic transmission and cAMP signaling pathways. researchgate.netmdpi.com When used in combination with Levodopa, an extract of Nardostachys jatamansi rich in this compound was found to increase neurotransmitter levels in PD rats by a remarkable 38.80%-88.67%, suggesting a potent synergistic interaction. researchgate.nettandfonline.com

Interaction with Levodopa in Disease Models

The interaction between this compound and Levodopa, a cornerstone therapy for Parkinson's disease, has been explored in preclinical models, revealing a promising synergistic relationship. tandfonline.com In rotenone-induced rat models of PD, the combination of a Nardostachys jatamansi extract (with this compound as a key active component) and Levodopa demonstrated superior efficacy in improving motor and cognitive impairments compared to either treatment alone. researchgate.nettandfonline.com This combination therapy significantly enhanced motor performance, as evidenced by increased moving distance in open-field tests and longer staying times on rotarods. tandfonline.com These findings suggest that this compound can act as an adjuvant to Levodopa, potentially enhancing its therapeutic efficacy. researchgate.net This synergistic effect provides a scientific basis for clinical combination therapy to improve anti-PD outcomes. researchgate.nettandfonline.com

| Treatment Group | Open Field - Moving Distance (mean ± SD) | Rotarod - Stay Time (mean ± SD) |

|---|---|---|

| Model Group | 1501.41 ± 870.23 | 71.36 ± 17.53 |

| NJ + Levodopa (1.24 g/kg + 25 mg/kg) | 2395.34 ± 668.73 | 84.86 ± 18.15 |

Anti-Neuroinflammatory Activity

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. This compound exhibits potent anti-neuroinflammatory activity by targeting key molecular pathways involved in the inflammatory cascade. researchgate.netnih.govnih.gov

In cellular models of neuroinflammation, this compound has been shown to effectively inhibit the production of pro-inflammatory mediators. nih.gov Studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard in vitro model for neuroinflammation, demonstrated that this compound and related sesquiterpenes significantly suppressed the release of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov Furthermore, this compound potently inhibited the production of other pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), without affecting cell viability. nih.gov

| Pro-inflammatory Mediator | Effect of this compound Treatment | Reference Study Model |

|---|---|---|

| Nitric Oxide (NO) | Significant Inhibition | LPS-induced BV2 microglial cells |

| Prostaglandin E2 (PGE2) | Significant Inhibition | LPS-induced BV2 microglial cells |

| Tumor Necrosis Factor-α (TNF-α) | Potent Inhibition | LPS-induced BV2 microglial cells |

| Interleukin-6 (IL-6) | Potent Inhibition | LPS-induced BV2 microglial cells |

The inhibitory effects of this compound on NO and PGE2 production are directly linked to its ability to downregulate the expression of key inflammatory enzymes. nih.gov Research has confirmed that this compound treatment leads to a decrease in the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. nih.govnih.gov Since iNOS is responsible for the production of large quantities of NO and COX-2 is the key enzyme for PGE2 synthesis during inflammation, their suppression is a critical mechanism for this compound's anti-inflammatory action. nih.gov

At a deeper molecular level, the anti-neuroinflammatory effects of this compound are mediated through the modulation of crucial intracellular signaling pathways. nih.gov Studies have revealed that this compound attenuates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net In rotenone-induced PD rat models, this compound was shown to inhibit NF-κB activation. researchgate.netmdpi.com The NF-κB pathway is a central regulator of inflammatory gene expression. mdpi.com this compound achieves this by preventing the nuclear translocation of NF-κB. science.gov Additionally, this compound suppresses the phosphorylation of key components of the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, in LPS-stimulated microglial cells. nih.govresearchgate.net The inhibition of these signaling cascades effectively halts the upstream signaling required for the expression of iNOS, COX-2, and other pro-inflammatory genes. nih.govnih.gov

Adaptogenic and Antidepressant-like Activities

Beyond its neuroprotective and anti-inflammatory roles, this compound has demonstrated potential adaptogenic and antidepressant-like activities. The plant from which it is derived, Nardostachys jatamansi, has a long history of use in traditional medicine for neuropsychiatric disorders. nih.gov Modern pharmacological studies have begun to validate these uses, showing that extracts containing this compound exhibit antidepressant effects in preclinical models such as the tail suspension test. nih.govresearchgate.net The mechanism for this activity may involve the modulation of the serotonin (B10506) transporter (SERT), a key target for many conventional antidepressant drugs. nih.gov Research indicates that constituents of Nardostachys jatamansi can interact with SERT, suggesting a complex regulatory role in the serotonergic system. nih.govresearchgate.net

Antiepileptic and Anticonvulsant Activities

The plant from which this compound is derived, Nardostachys jatamansi, has been traditionally used in China, India, and Korea for the treatment of epilepsy. researchgate.net Modern pharmacological studies have begun to validate this traditional application. Research on the ethanolic extract of Nardostachys jatamansi roots has demonstrated significant anticonvulsant activity in animal models. ijbcp.com

In studies using albino rats, the extract showed notable efficacy in both the maximal electroshock (MES) seizure model and the pentylenetetrazole (PTZ)-induced seizure model. ijbcp.com The activity in the PTZ model was found to be comparable to the standard antiepileptic drug, sodium valproate. ijbcp.com While these findings are promising and support the plant's traditional use for epilepsy, it is important to note that this research was conducted using a whole-plant extract. researchgate.netijbcp.com The specific contribution of this compound to these observed anticonvulsant effects has not been definitively isolated and detailed in the available scientific literature. Therefore, while the plant extract shows potential, further studies are required to elucidate the direct antiepileptic and anticonvulsant activities of purified this compound.

Cardioprotective Effects

This compound has demonstrated significant potential in protecting cardiac tissue, particularly against pathological changes that can lead to heart failure. Its cardioprotective actions encompass anti-hypertrophic and antiarrhythmic effects. researchgate.net

Pathological cardiac hypertrophy, an enlargement of heart muscle cells, is a critical factor in the development of heart failure. nih.gov this compound has been shown to protect cardiac cells from hypertrophy induced by angiotensin II (Ang II), a key mediator in cardiac hypertrophy. nih.govnih.gov

In vitro studies using the H9c2 myoblast cell line, derived from embryonic rat heart, found that pretreatment with this compound could significantly inhibit the enlargement of cell surface area typically caused by Ang II. nih.gov This protective effect is linked to its ability to interfere with specific cellular signaling pathways. This compound was found to repress the phosphorylation of proteins involved in the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) and MEK/ERK (Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase) signaling pathways, both of which are crucial in the development of cardiac hypertrophy. nih.gov

Furthermore, this compound effectively blocks the upregulation of genetic markers associated with cardiac hypertrophy. In Ang II-treated H9c2 cells, the mRNA expression of atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) was markedly elevated; this compound treatment significantly counteracted this increase. nih.gov

| Parameter | Effect of Angiotensin II | Effect of this compound Treatment | Associated Signaling Pathway |

|---|---|---|---|

| Cell Surface Area | Increase | Inhibition of Enlargement | PI3K/Akt and MEK/ERK |

| ANP mRNA Expression | Increase | Blocked | |

| BNP mRNA Expression | Increase | Blocked | |

| β-MHC mRNA Expression | Increase | Blocked |

The potential anti-arrhythmic properties of this compound are an area of ongoing investigation. researchgate.net While direct mechanisms are still being fully elucidated, its influence on key signaling pathways within cardiac cells suggests a plausible basis for such effects.

The cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) signaling pathway is a central regulator of cardiac function, influencing processes like heart rate, contractility, and ion channel function. nih.govmdpi.commdpi.com Dysregulation of this pathway is often implicated in cardiac pathologies, including arrhythmias. nih.gov Some research has suggested that the cardioprotective effects of this compound, particularly its anti-hypertrophic actions, are related to its modulation of the cAMP/PKA pathway. researchgate.net While this provides a potential mechanistic link, direct evidence specifically connecting this compound's modulation of the cAMP/PKA pathway to the suppression of arrhythmias has not yet been firmly established in the scientific literature.

Antiarrhythmic Activity

Anti-Inflammatory and Immunomodulatory Effects (General)

This compound exhibits potent anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov These effects have been primarily studied in the context of neuroinflammation, where this compound and related compounds demonstrate the ability to suppress the activation of microglial cells, the primary immune cells of the central nervous system. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound significantly inhibited the production of key pro-inflammatory mediators. nih.gov This includes a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2), which was correlated with the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govkoreascience.kr

The mechanism underlying these effects involves the modulation of critical inflammatory signaling pathways. This compound has been shown to inactivate the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation. nih.govresearchgate.net It also suppresses the phosphorylation, and thus the activation, of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.govresearchgate.net Beyond its effects on innate immune cells, this compound has also been shown to modulate the adaptive immune system by diminishing T cell infiltration in in-vivo models. mdpi.comnih.gov

| Inhibited Mediator/Enzyme | Inhibited Signaling Pathway |

|---|---|

| Nitric Oxide (NO) | NF-κB, ERK, JNK, p38 MAPK |

| Prostaglandin E2 (PGE2) | |

| Inducible Nitric Oxide Synthase (iNOS) | |

| Cyclooxygenase-2 (COX-2) | |

| Interleukin-1β (IL-1β) | |

| Interleukin-6 (IL-6) | |

| Tumor Necrosis Factor-α (TNF-α) |

Anti-Cancer and Cytotoxic Activities

The potential of this compound as an anti-cancer agent has been indicated by preliminary studies demonstrating its cytotoxic effects against specific cancer cell lines. wikipedia.org Early research showed that this compound possesses cytotoxic activity against cultured P-388 lymphocytic leukemia cells. wikipedia.org

While comprehensive screening of this compound against a wide array of cancer cell lines is limited, studies on other sesquiterpenes isolated from Nardostachys jatamansi provide further context for the anti-tumor potential of this class of compounds. For instance, the related compound epoxythis compound showed significant cytotoxicity against CAPAN-2 human pancreatic cancer cells with an IC50 value of 2.60 µM. researchgate.net Another compound from the same plant, nardoguaianone L, exhibited remarkable inhibition of SW1990 pancreatic cancer cell viability with an IC50 value of 2.1 µM. nih.gov These findings, while not directly attributable to this compound, highlight the potential of this compound-type sesquiterpenes as a source for developing novel anti-cancer agents. nih.govmdpi.com

| Compound | Cancer Cell Line | Reported Activity/IC50 Value |

|---|---|---|

| This compound | P-388 (lymphocytic leukemia) | Cytotoxic activity demonstrated |

| Epoxythis compound | CAPAN-2 (pancreatic cancer) | 2.60 ± 1.85 μM |

| Nardoguaianone L | SW1990 (pancreatic cancer) | 2.1 ± 0.3 μM |

Effects on Bone Metabolism and Periodontal Health

This compound has demonstrated beneficial effects on bone health, particularly by modulating the activity of osteoclasts, the cells responsible for bone resorption. This has significant implications for treating osteolytic diseases such as periodontitis, which is characterized by the destruction of the tooth-supporting alveolar bone researchgate.net. In animal models, this compound effectively suppressed lipopolysaccharide (LPS)-induced alveolar bone loss and reduced the number of osteoclasts researchgate.net.

This compound directly inhibits osteoclastogenesis, the process of osteoclast formation and differentiation. It suppresses the differentiation of osteoclasts mediated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in a dose-dependent manner. This inhibition extends to the bone resorption activity of mature osteoclasts and the formation of the F-actin ring, a critical cytoskeletal structure for bone resorption researchgate.net. The compound significantly reduces the expression of osteoclast-specific markers, including c-Fos, cathepsin K (Ctsk), VATPase d2, and Nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) in mouse bone marrow-derived pre-osteoclasts researchgate.net.

During RANKL-mediated osteoclastogenesis, there is a transient increase in intracellular levels of reactive oxygen species (ROS), which act as signaling molecules to promote osteoclast differentiation researchgate.net. This compound has been shown to scavenge this RANKL-induced ROS activity. This antioxidant effect is a key part of its mechanism for suppressing the formation of osteoclasts researchgate.net.

This compound exerts its inhibitory effects on osteoclastogenesis by modulating several critical intracellular signaling pathways stimulated by RANKL.

JNK and ERK Pathways: this compound suppresses the RANKL-stimulated activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways researchgate.net. These pathways are part of the mitogen-activated protein kinase (MAPK) family and are crucial for osteoclast formation.

NFATc1 Signaling: The transcription factor NFATc1 is considered the master regulator of osteoclastogenesis. Its activation is essential for the expression of genes required for osteoclast function. This compound potently suppresses the RANKL-induced expression of c-Fos, a transcription factor that is required for the induction of NFATc1. Consequently, the activation of NFATc1 is inhibited, leading to a halt in osteoclast differentiation researchgate.net. The suppression of the JNK and ERK pathways contributes to this downstream inhibition of the c-Fos/NFATc1 axis researchgate.net.

| Signaling Molecule/Pathway | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Scavenges/Suppresses RANKL-induced activity | Reduced signaling for differentiation | researchgate.net |

| JNK (c-Jun N-terminal kinase) | Suppresses RANKL-stimulated activation | Inhibition of osteoclast formation | researchgate.net |

| ERK (Extracellular signal-regulated kinase) | Suppresses RANKL-stimulated activation | Inhibition of osteoclast formation | researchgate.net |

| c-Fos | Suppresses RANKL-induced expression | Decreased induction of NFATc1 | researchgate.net |

| NFATc1 (Nuclear factor of activated T-cells cytoplasmic 1) | Suppresses activation | Inhibition of osteoclast differentiation and function | researchgate.net |

Attenuation of Alveolar Bone Resorption

This compound has demonstrated significant potential in mitigating alveolar bone loss, a key characteristic of periodontitis. researchgate.net Periodontitis is a chronic inflammatory condition that affects the tissues supporting the teeth, leading to the destruction of the alveolar bone. nih.govnih.govquintessence-publishing.com Research indicates that this compound can suppress osteoclastogenesis, the process of bone resorption by osteoclasts, both in laboratory settings (in vitro) and in living organisms (in vivo). researchgate.net

In a study involving lipopolysaccharide (LPS)-induced periodontitis in animal models, this compound was shown to protect against alveolar bone loss. researchgate.net The administration of this compound led to a noticeable reduction in the area of exposed tooth roots and an increase in the bone volume relative to the total volume in the mandibles of the subjects. researchgate.net This protective effect is linked to its ability to inhibit the formation and activity of osteoclasts, the cells responsible for bone breakdown. researchgate.net

The compound was found to suppress the differentiation of bone marrow cells into mature osteoclasts, a process mediated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). researchgate.net Furthermore, this compound inhibited the formation of F-actin rings, which are crucial structures for the bone-resorbing function of osteoclasts. researchgate.net It also decreased the expression of key osteoclastic markers, confirming its inhibitory effect on osteoclast activity. researchgate.net

| Parameter | LPS-Stimulated Group (No Treatment) | This compound-Treated Group | Observation |

|---|---|---|---|

| Bone Volume / Total Volume | Decreased | Significantly Higher | This compound preserves bone volume. |

| Osteoclast Surface / Bone Surface (Oc.S/BS) | Increased | Significantly Lower | This compound reduces the surface area covered by osteoclasts. |

| Osteoclast Number / Bone Surface (N.Oc/BS) | Increased | Significantly Lower | This compound reduces the number of osteoclasts. |

Other Pharmacological Activities

Antibacterial and Antimicrobial Effects

This compound is a major active ingredient in Nardostachys jatamansi, a medicinal plant whose extracts have been studied for their antimicrobial properties. researchgate.net Ethanolic extracts of N. jatamansi have shown effectiveness against multidrug-resistant (MDR) bacteria. d-nb.info Studies have demonstrated that the root extract can inhibit the growth of various bacterial species. d-nb.info

Research on the essential oil of N. jatamansi, which contains a complex mixture of compounds including sesquiterpenes like this compound, has also revealed significant antibacterial activity. The oil was tested against several Gram-positive and Gram-negative bacteria, showing notable zones of inhibition and specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. sruc.ac.uk

| Bacterial Strain | Type | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Klebsiella pneumoniae | Gram-negative | 1.5 | 1.8 |

| Escherichia coli | Gram-negative | 1.8 | 2.2 |

| Bacillus subtilis | Gram-positive | 3.1 | 3.5 |

| Micrococcus luteus | Gram-positive | 2.5 | 2.9 |

| Staphylococcus aureus | Gram-positive | 2.2 | 2.5 |

Furthermore, the essential oil of N. jatamansi has demonstrated a synergistic effect when combined with conventional antibiotics, reducing the required MIC of drugs like amoxicillin, erythromycin, chloramphenicol, and ampicillin by 4 to 10.5-fold. sruc.ac.uk

Antimalarial Activity

This compound, isolated from the crude drug Nardostachys chinensis, has been reported to possess antimalarial activity. taylorandfrancis.com This activity is noted as one of its traditional uses, alongside treatments for headaches and stomachaches. taylorandfrancis.com While identified as a promising therapeutic area, detailed mechanistic studies and in vivo data specifically for the isolated compound this compound are an area for further research. nih.gov

Antitrypanosomal Activity

In vitro studies have highlighted this compound as a potent agent against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, or sleeping sickness. nih.gov In a screening of 24 plant-derived terpenes, this compound was one of four compounds that exhibited particularly selective and potent antitrypanosomal activity. nih.gov This finding was significant as it represented the first report of such trypanocidal activity for this compound. nih.gov The demonstrated efficacy in vitro suggests its potential as a candidate for developing new treatments for this parasitic disease. nih.govmdpi.com

| Compound | Target Organism | Activity | Reference Drug Controls |

|---|---|---|---|

| This compound | Trypanosoma brucei brucei | Potent and Selective | Eflornithine, Suramin |

Vasodilatory Effects

The vasodilatory effects of compounds from Nardostachys jatamansi have been investigated. While extracts of the plant are known to promote vasorelaxation, studies have indicated that other constituents, such as (-)-aristolone and kanshone H, may be the primary chemicals responsible for this effect. nih.gov However, comparative studies have explored the vasodilatory activity of this compound. One such study noted that while 2–deoxokanshone M, another compound, exhibited potent vasodilatory activity, this compound did not show significant activity in the same assays. researchgate.netnih.gov This suggests that while the plant family contains compounds with strong vasodilatory properties, this compound itself may not be a significant contributor to this specific pharmacological action. researchgate.netnih.gov

Mechanisms of Action

Molecular Targets and Receptor Interactions

Nardosinone's biological effects are initiated by its interaction with specific molecular targets, most notably receptors and transporters involved in neurotransmission.

Dopamine (B1211576) D2 Receptor (DRD2)

Research has identified the Dopamine D2 Receptor (DRD2) as a key molecular target of this compound, particularly in the context of its neuroprotective effects. researchgate.net Studies using animal models of Parkinson's disease have shown that the expression level of DRD2 is decreased in affected brain tissue, and treatment with this compound can restore its expression to a certain extent. researchgate.netnih.gov Molecular docking analyses predict that this compound can bind to the DRD2 receptor in the capsule cavity, suggesting a direct interaction. nih.gov This evidence supports the hypothesis that this compound may act as a DRD2 agonist, thereby modulating the dopaminergic system and alleviating symptoms associated with dopamine deficiency. nih.gov

Serotonin (B10506) Transporter (SERT)

The serotonin transporter (SERT) is another critical molecular target for this compound. SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. This compound has been found to be a significant inhibitor of SERT activity. By inhibiting SERT, this compound can increase the concentration of serotonin in the synapse, which is a common mechanism of action for many antidepressant medications.

| Target | Interaction with this compound | Investigated Model | Potential Effect |

| Dopamine D2 Receptor (DRD2) | Binds to the receptor; Upregulates its expression. researchgate.netnih.gov | Animal models of Parkinson's Disease. researchgate.netnih.gov | Alleviation of motor and cognitive symptoms. researchgate.net |

| Serotonin Transporter (SERT) | Significantly inhibits transporter activity. | In vitro studies. | Regulation of serotonergic system. |

Cellular Signaling Pathway Modulation

This compound influences a variety of intracellular signaling pathways that are crucial for cellular processes such as inflammation, proliferation, and survival.

MAPK, ERK, and JNK Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are central to the cellular response to external stimuli. In the context of neuroinflammation, these pathways are often activated in microglial cells. Studies have demonstrated that this compound can suppress the phosphorylation of ERK and JNK in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This inhibition of MAPK-mediated pathways is a key mechanism behind this compound's anti-neuroinflammatory effects. nih.gov

CREB Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. Evidence suggests that this compound can increase the expression of phosphorylated CREB (p-CREB). This activation of CREB is associated with this compound's ability to promote the proliferation and differentiation of neural stem cells.

cAMP/PKA Pathway

The cyclic adenosine monophosphate (cAMP) signaling pathway, which often involves Protein Kinase A (PKA), is a ubiquitous second messenger system. This compound has been shown to be involved in modulating this pathway. For instance, its potential cardioprotective role in antiarrhythmia is linked to hindering calcium overload through the cAMP/PKA signaling pathway. nih.gov Furthermore, network pharmacology analyses have identified the cAMP signaling pathway as one of the major pathways associated with the therapeutic effects of this compound. nih.gov

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It is a critical mediator of the inflammatory response. This compound has been consistently shown to inhibit the activation of the NF-κB pathway. nih.govnih.gov In LPS-stimulated microglial cells, this compound treatment leads to a significant reduction in the phosphorylation of both IκB-α and the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.gov

PLCγ2, c-Fos, and NFATc1 Pathways

Recent research has uncovered this compound's role in modulating pathways crucial for bone metabolism. In studies of osteoclastogenesis (the formation of bone-resorbing cells), this compound was found to suppress the activation of Phospholipase C gamma 2 (PLCγ2). nih.gov The inhibition of PLCγ2, in turn, affects the downstream expression and activity of the transcription factors c-Fos and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), both of which are essential for osteoclast differentiation. nih.gov This action is linked to this compound's ability to scavenge reactive oxygen species, which can act as signaling molecules in these pathways. nih.gov

| Pathway | Effect of this compound | Cellular Context | Associated Outcome |

| MAPK/ERK/JNK | Suppresses phosphorylation. nih.gov | LPS-stimulated microglial cells. nih.gov | Anti-neuroinflammatory effects. nih.gov |

| CREB | Increases phosphorylation. | Neural stem cells. | Promotes proliferation and differentiation. |

| cAMP/PKA | Modulates pathway activity. nih.govnih.gov | Cardiomyocytes, Neurons. nih.govnih.gov | Cardioprotection, Neuroprotection. nih.govnih.gov |

| NF-κB | Inhibits activation by reducing p65 phosphorylation. nih.gov | Microglial cells. nih.gov | Attenuation of inflammatory response. nih.gov |

| PLCγ2 | Suppresses activation. nih.gov | Osteoclast precursors. nih.gov | Inhibition of osteoclast differentiation. nih.gov |

| c-Fos | Suppresses expression/activity. nih.gov | Osteoclast precursors. nih.gov | Inhibition of osteoclast differentiation. nih.gov |

| NFATc1 | Suppresses expression/activity. nih.gov | Osteoclast precursors. nih.gov | Inhibition of osteoclast differentiation. nih.gov |

Neurotransmitter Regulation

This compound's interactions with key receptors and transporters directly translate into the regulation of major neurotransmitter systems.

Dopaminergic System : By acting as an agonist and upregulating the expression of the Dopamine D2 Receptor, this compound directly influences the dopaminergic system. researchgate.netnih.gov This is particularly relevant for its potential therapeutic applications in conditions characterized by dopaminergic neuron degeneration, such as Parkinson's disease. researchgate.net

Serotonergic System : Through its potent inhibition of the Serotonin Transporter (SERT), this compound can effectively increase the availability of serotonin in the synaptic cleft. This mechanism is a cornerstone of treatment for various mood disorders.

GABAergic System : Studies have suggested that this compound's neuroprotective effects may also involve the modulation of the GABAergic synaptic pathway. nih.gov This indicates a broader influence on the balance of excitatory and inhibitory neurotransmission in the central nervous system.

Antioxidant Mechanisms

Oxidative stress is a key contributor to cellular damage in a wide range of pathologies, including neurodegenerative diseases. This compound exhibits significant antioxidant properties through direct mechanisms. A primary antioxidant mechanism of this compound is its ability to scavenge reactive oxygen species (ROS). nih.gov In studies involving inflammatory conditions, this compound treatment has been shown to inhibit the release of ROS from activated microglial cells. nih.gov By directly neutralizing these highly reactive molecules, this compound helps to mitigate oxidative stress and protect cells from damage. nih.gov This ROS scavenging activity is also linked to its ability to modulate signaling pathways that are sensitive to the cellular redox state, such as the PLCγ2/c-Fos/NFATc1 axis. nih.gov

Metabolism and Pharmacokinetics

In Vivo Metabolic Fate

Once administered, nardosinone undergoes extensive metabolism, leading to the formation of numerous derivatives. bohrium.comnih.govscilit.comsyfjxzz.com The metabolic profile of this compound has been investigated in both mice and rats, revealing a wide array of metabolites distributed across various biological matrices.

Comprehensive analysis using advanced techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has enabled the identification of a significant number of this compound metabolites. bohrium.comnih.gov

In a study conducted on mice, a total of 77 in vivo forms of this compound were discovered, which included 76 newly identified metabolites. bohrium.comnih.govscilit.com These metabolites were detected in various biological samples, with 51 found in plasma, 39 in urine, and 12 in feces. bohrium.comnih.govscilit.com

Similarly, research in rats identified 30 different metabolites. syfjxzz.com The distribution of these metabolites was widespread, with findings in plasma (12 metabolites), urine (15 metabolites), and feces (19 metabolites). syfjxzz.com Furthermore, the study in rats demonstrated that metabolites are distributed across major organs, including the liver, kidney, lung, spleen, heart, and brain. syfjxzz.com

Table 1: Number of this compound Metabolites Identified in Biological Matrices of Mice and Rats

| Biological Matrix | Number of Metabolites (Mice) | Number of Metabolites (Rats) |

|---|---|---|

| Plasma | 51 | 12 |

| Urine | 39 | 15 |

| Feces | 12 | 19 |

| Brain | Not Reported | 7 |

| Heart | Not Reported | 4 |

| Liver | Not Reported | 11 |

| Spleen | Not Reported | 8 |

| Lung | Not Reported | 13 |

| Kidney | Not Reported | 13 |

| Stomach | Not Reported | 8 |

| Intestine | Not Reported | 12 |

Data sourced from studies in mice bohrium.comnih.govscilit.com and rats syfjxzz.com.

This compound is subject to both Phase I and Phase II metabolic reactions. syfjxzz.com These biotransformations alter its chemical structure, generally to increase water solubility and facilitate excretion.

The primary metabolic reactions identified in studies on mice and rats include:

Hydroxylation: The addition of a hydroxyl (-OH) group.

Carboxylation: The introduction of a carboxyl (-COOH) group.

Glucuronidation: A Phase II reaction involving conjugation with glucuronic acid.

Hydrogenation / Reduction: The addition of hydrogen atoms.

Dehydration / Dehydroxylation: The removal of a water molecule or hydroxyl group.

Dehydrogenation: The removal of hydrogen atoms.

Sulfation: Conjugation with a sulfate group.

Demethylation: The removal of a methyl (-CH3) group.

Hydration: The addition of a water molecule. syfjxzz.com

Dehydroxy-isopropyl: The loss of a hydroxy-isopropyl group, a key reaction in the formation of this compound acid. syfjxzz.com

These varied reactions result in a large number of structurally distinct metabolites. bohrium.comnih.govsyfjxzz.com

A notable and relatively uncommon metabolic pathway for this compound is its conversion into this compound acid and its isomers. bohrium.comnih.govscilit.com This transformation involves the loss of a hydroxy-isopropyl group from the parent molecule. nih.gov In the mouse metabolism study, of the total metabolites identified, 56 retained the core structural skeleton of this compound, while 20 possessed the skeleton of this compound acid. bohrium.comnih.govscilit.com This biotransformation highlights a significant alteration of the original compound in vivo.

Absorption and Distribution

Following administration, this compound and its metabolites are distributed throughout the body. Studies have confirmed their presence not only in the bloodstream and excretory organs but also in various tissues. syfjxzz.com

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its potential effects on the central nervous system. Evidence suggests that this compound or its metabolites can penetrate this protective barrier. One study noted that this compound's relatively small molecular weight (250.33 g/mol ) and solubility characteristics are favorable for crossing the BBB. nih.gov More direct evidence comes from a distribution study in rats, which successfully identified seven this compound metabolites in brain tissue, confirming that the metabolic products of the compound can reach the central nervous system. syfjxzz.com

Excretion Pathways

The elimination of this compound and its metabolites from the body occurs through multiple pathways, with some differences observed between species. In studies conducted on mice, the primary route of excretion was found to be through urine. bohrium.comnih.govscilit.com In these studies, the parent this compound compound was reportedly not detected in the feces. bohrium.comnih.govscilit.comresearchgate.net In contrast, research in rats has identified a substantial number of metabolites in both urine (15 metabolites) and feces (19 metabolites), indicating that both renal and fecal pathways are significant routes of excretion in this species. syfjxzz.com

Pharmacokinetic Profiling in Animal Models

The pharmacokinetic profile of this compound has been investigated in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are fundamental for bridging the gap between laboratory research and potential clinical applications, helping to predict the compound's behavior in humans. biotechfarm.co.il

A key study utilizing Sprague-Dawley rats provided insight into the pharmacokinetics of this compound following intravenous administration. nih.govoup.com In this research, a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma. nih.gov The rats were administered a single intravenous dose of 1.04 mg/kg of this compound. nih.govoup.com The analysis of plasma samples allowed for the determination of crucial pharmacokinetic parameters that describe the disposition of the compound within the body. While the full set of parameter values such as half-life (t½), volume of distribution (Vd), and clearance (CL) are determined in such studies, the primary outcome was the successful application of the developed analytical method to conduct the pharmacokinetic investigation. nih.govoup.com

The analytical method established for this study demonstrated good linearity within a concentration range of 9.60–320 ng/mL, with a lower limit of quantification (LOQ) of 9.60 ng/mL. nih.govoup.com The precision of the method was confirmed with intra- and inter-day relative standard deviations below 12.3%, and the accuracy was within ±9.0% relative error, indicating a reliable methodology for pharmacokinetic profiling. nih.govoup.com

| Parameter | Value |

|---|---|

| Linearity Range | 9.60–320 ng/mL |

| Lower Limit of Quantification (LOQ) | 9.60 ng/mL |

| Intra-day Precision (RSD) | <12.3% |

| Inter-day Precision (RSD) | <12.3% |

| Accuracy (RE) | within ±9.0% |

Metabolism studies in mice have further elucidated the fate of this compound in vivo. After oral administration, a comprehensive analysis identified 76 metabolites in plasma, urine, and feces. mdpi.com The primary metabolic reactions included hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation. mdpi.comresearchgate.net A significant metabolic transformation observed was the conversion of this compound into this compound acid and its isomers. mdpi.com In total, 77 different forms of this compound were detected in mice, with the majority being excreted through urine. mdpi.comresearchgate.net The parent this compound compound was not detected in the feces. mdpi.com

Influence of Intestinal Flora on Metabolism and Efficacy

The gut microbiota plays a crucial role in the metabolism of many xenobiotics, and this compound is no exception. The intestinal environment significantly influences its chemical stability and metabolic transformation. This compound is known to be unstable in acidic conditions, similar to those found in the stomach, but it exhibits greater stability in alkaline environments like the intestine. mdpi.comnih.gov Studies using simulated gastric and intestinal fluids have shown that this compound degrades more readily in simulated gastric fluid compared to simulated intestinal fluid. mdpi.com

The influence of this compound on the composition of the gut microbiota itself has also been a subject of investigation, linking its metabolic effects to its efficacy. In a study on metabolic-associated fatty liver disease, this compound was found to improve the condition by, in part, regulating the composition of the gut microbiota. nih.gov This suggests a bidirectional relationship where the gut flora metabolizes this compound, and in turn, this compound modulates the microbial community, contributing to its therapeutic outcomes. nih.gov

Furthermore, studies on the broader effects of Nardostachys jatamansi extract, the natural source of this compound, have reinforced the importance of the gut-brain axis. In a rat model of Parkinson's disease, the ethanol extract of the plant was shown to regulate the gut microbiota. nih.gov It led to an increase in the relative abundance of beneficial bacteria such as Clostridiaceae and Lachnospiraceae while reversing the increase in potentially pathogenic bacteria like Proteobacteria and Escherichia-Shigella. nih.gov This modulation of the intestinal flora was associated with the alleviation of neuroinflammation, highlighting how the effects of the plant's constituents, including this compound, on gut bacteria can contribute to their systemic efficacy. nih.gov

Chemical Derivatization and Structure Activity Relationships

Naturally Occurring Derivatives

Nardosinone is found alongside various naturally occurring derivatives, particularly within the Nardostachys genus. Key examples include Isothis compound and Desoxo-narchinol A. These compounds can arise as natural products or as degradation products of this compound, especially under conditions such as high temperatures.

Other notable nardosinane-type sesquiterpenoids and related compounds isolated from Nardostachys chinensis Batal. and N. jatamansi include nardosinonediol (B1496119), narchinol B, kanshone B, kanshone H, 2-deoxokanshone M, 2-deoxokanshone L, 7-oxonardosinoperoxide, epoxythis compound, 7-oxothis compound, nardosinanone H, nardosinanone I, nardosinanone B, and nardoaristolone B. Desoxo-narchinol A, for instance, is a sesquiterpenoid isolated from Nardostachys jatamansi.

A study on the degradation of this compound in boiling water identified 2-deoxokanshone M (64.23%), Desoxo-narchinol A (2.17%), 2-deoxokanshone L (1.10%), and Isothis compound (3.44%) as primary degradation products.

Impact of Structural Modifications on Biological Activity

This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anti-hypertrophic effects in cardiomyocytes, enhancement of nerve growth factor (NGF) activity, promotion of neural stem cell proliferation and differentiation, neuroprotective, cardioprotective, antidepressant, anti-arrhythmic, and anti-periodontitis properties nih.gov. It also demonstrates cytotoxic activity against cultured P-388 lymphocytic leukemia cells nih.gov.

Structural modifications, whether natural or synthetic, can profoundly influence these biological activities. For example, this compound significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced neuroinflammation models. In contrast, 2-deoxokanshone M, a degradation product of this compound, showed potent vasodilatory activity but lacked significant anti-neuroinflammatory activity. This difference underscores the critical role of specific structural features, such as the presence of an α,β-unsaturated enol group in 2-deoxokanshone M, in determining the biological profile.

Desoxo-narchinol A has been shown to inhibit LPS-induced NO production and exhibit cytotoxic activity against P-388 cells, in addition to its anti-neuroinflammatory effects. Another naturally occurring derivative, Kanshone B, demonstrated anti-inflammatory activity on LPS-induced NO production in RAW 264.7 cells with an IC50 of 11.5 µM, comparable to this compound's IC50 of 11.1 µM.

The modulation of serotonin (B10506) transporter (SERT) activity also highlights structure-activity relationships. While this compound inhibits SERT activity, certain derivatives like nardoaristolone B, nardonoxide, and Desoxo-narchinol A have been found to enhance it. This demonstrates how subtle structural variations can lead to opposing pharmacological effects.

In vivo studies in mice have revealed that this compound undergoes extensive metabolism, leading to 77 identified existence forms, including this compound acid and its isomers. These metabolic transformations involve reactions such as hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation, which are expected to alter the compound's biological activities and pharmacokinetic profile. This compound has also been shown to interact with the dopamine (B1211576) D2 receptor (DRD2), and its ability to restore DRD2 expression suggests a mechanism for its anti-Parkinson's disease effects.

The following table summarizes the comparative biological activities of this compound and some of its naturally occurring derivatives:

| Compound | Anti-inflammatory (NO production) | Anti-neuroinflammatory | Vasodilatory Activity | SERT Activity | Cytotoxicity (P-388 cells) |

| This compound | Inhibitory (IC50 11.1 µM) | Significant | Inhibitory | Cytotoxic nih.gov | |

| 2-Deoxokanshone M | Lacks significant | Potent | |||

| Desoxo-narchinol A | Inhibitory | Exhibits | Enhancing | Cytotoxic | |

| Kanshone B | Inhibitory (IC50 11.5 µM) | ||||

| Isothis compound | Weak enhancing | ||||

| Nardoaristolone B | Potent enhancing | ||||

| Nardonoxide | Strongest enhancing |

Synthesis and Evaluation of this compound Analogues

This compound is primarily obtained through extraction from natural sources like Nardostachys jatamansi. However, chemical synthesis methods involving multi-step organic reactions, including cyclization and functional group modifications, are also employed.

Insights into the potential synthesis of this compound analogues can be derived from its degradation pathways. A plausible degradation pathway for this compound involves nardosinonediol as an initial intermediate, followed by reactions such as peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol (B44631) rearrangement. Understanding these transformations provides a blueprint for designing and synthesizing analogues with targeted structural modifications.

The evaluation of this compound analogues often involves in vitro and in silico studies to predict their pharmacokinetic properties and biological activities. For instance, in silico models have been used to predict pharmacokinetic parameters and bioactivity scores for compounds from N. jatamansi, including this compound and Desoxo-narchinol A, suggesting their potential as enzyme inhibitors. Computational tools, such as molecular docking and network pharmacology, are also utilized to identify and verify interactions with specific biological targets, as demonstrated by the interaction between this compound and DRD2. These advanced computational methods aid in the rational design and screening of novel this compound analogues before experimental synthesis and testing.

Degradation Pathways and Stability

Degradation Products and Their Identification

Studies on the degradation of nardosinone, particularly when subjected to conditions such as reflux in boiling water, have led to the isolation and identification of several degradation products. nih.govresearchgate.net These products include both novel and previously known compounds.

Key degradation products identified from the refluxed products of this compound in boiling water include two previously undescribed compounds, 2-deoxokanshone M and 2-deoxokanshone L, along with two known compounds, desoxo-narchinol A and isothis compound. nih.govresearchgate.netnih.gov The relative yields of these products were found to be 64.23% for 2-deoxokanshone M, 1.10% for 2-deoxokanshone L, 2.17% for desoxo-narchinol A, and 3.44% for isothis compound. nih.govresearchgate.net

The identification of these compounds was accomplished through extensive spectroscopic analysis. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction were employed to elucidate their structures. nih.govresearchgate.netnih.gov Additionally, the simulation and comparison of electronic circular dichroism spectra were used to confirm the structural assignments. nih.govresearchgate.net High-resolution electrospray ionization mass spectrometry (HRESI-MS) was also utilized to determine the molecular formulas of the degradation products. nih.gov

Below is an interactive data table summarizing the major degradation products of this compound identified after reflux in boiling water.

| Degradation Product | Type | Yield (%) | Identification Methods |

| 2-deoxokanshone M | Previously Undescribed | 64.23 | NMR, X-ray Diffraction, ECD Spectra |

| 2-deoxokanshone L | Previously Undescribed | 1.10 | NMR, X-ray Diffraction, ECD Spectra |

| desoxo-narchinol A | Known Compound | 2.17 | NMR, X-ray Diffraction, ECD Spectra |

| isothis compound | Known Compound | 3.44 | NMR, X-ray Diffraction, ECD Spectra |

Plausible Degradation Mechanisms (e.g., Peroxy Ring-Opening, Pinacol (B44631) Rearrangement)

A plausible degradation pathway for this compound has been proposed, which involves a series of chemical reactions initiated by the unstable nature of the peroxy ring. nih.govresearchgate.netresearchgate.net This pathway is thought to commence with nardosinonediol (B1496119) as an initial intermediate. researchgate.netresearchgate.net

The key chemical reactions involved in the degradation mechanism include:

Peroxy Ring-Opening: The intrinsic five-membered peroxy ring in this compound is unstable and prone to ring-opening reactions, which is a crucial step in its degradation. nih.govmdpi.com

Keto-Enol Tautomerization: This process is involved in the interconversion of keto and enol forms of the intermediates. researchgate.netresearchgate.net

Oxidation: Oxidation reactions contribute to the formation of the various degradation products. researchgate.netresearchgate.net

Isopropyl Cleavage: The cleavage of the isopropyl group is another step in the degradation pathway. researchgate.netresearchgate.net

Pinacol Rearrangement: This type of rearrangement reaction, which involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions, is also a proposed mechanism in the degradation of this compound. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org

The proposed degradation pathway, involving these multiple chemical reactions, provides a scientific basis for understanding the transformation of this compound into its various degradation products. nih.govresearchgate.netresearchgate.net

Influence of Environmental Factors on Stability

The stability of this compound is significantly influenced by various environmental factors, including temperature, pH, and light. nih.govsemanticscholar.orgmdpi.com Understanding these influences is crucial for the quality control and proper application of this compound-containing products. nih.govresearchgate.net

Temperature: this compound is susceptible to degradation at high temperatures. nih.govsemanticscholar.org Studies have shown that it degrades more readily under high-temperature conditions. nih.govresearchgate.netnih.gov In a solid state, this compound is relatively more stable under high temperature and high humidity compared to its instability in solution at elevated temperatures. nih.govsemanticscholar.org For instance, in an ethanolic solution, this compound degrades rapidly under high-temperature conditions. nih.govsemanticscholar.org It is recommended that during extraction, separation, and administration processes, the temperature should be controlled under 40 °C. semanticscholar.orgmdpi.com

pH: The pH of the solution has a marked effect on the stability of this compound. In an ethanolic solution, this compound is largely stable in an alkaline environment (pH 7-12). nih.govsemanticscholar.orgmdpi.com Conversely, it degrades rapidly in acidic conditions. nih.govsemanticscholar.org this compound was found to degrade more easily in simulated gastric fluid compared to simulated intestinal fluid, which can be attributed to the acidic nature of the gastric environment. nih.govresearchgate.netnih.gov

Light: this compound is sensitive to light. semanticscholar.orgmdpi.com In the solid state, it is readily biodegradable under the condition of strong light. nih.govsemanticscholar.org Exposure to light can lead to a significant degradation of the compound. semanticscholar.org Therefore, it is recommended that this compound should be protected from light during extraction, separation, and storage. semanticscholar.orgmdpi.com

The following interactive data table summarizes the stability of this compound under different environmental conditions.

| Condition | Stability of Solid this compound | Stability of this compound in Ethanolic Solution |

| High Temperature (60°C) | Stable | Rapidly degrades |

| High Humidity | Stable | Not specified |

| Strong Light | Degrades (to 92.19% after 10 days) | Not specified |

| Acidic pH | Not applicable | Rapidly degrades |

| Alkaline pH (7-12) | Not applicable | Generally stable |

Advanced Research Methodologies and Analytical Techniques

Chromatographic Separations (e.g., UHPLC, HPLC)

Chromatographic techniques are fundamental for the isolation, purification, and quantification of nardosinone from complex biological matrices and plant extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely employed due to their high resolution, sensitivity, and speed.

For instance, HPLC has been utilized to analyze the chemical composition of Nardostachys jatamansi extracts, revealing this compound as a predominant component, accounting for approximately 10.2% of certain ethyl acetate (B1210297) extracts based on relative peak area. mdpi.com UHPLC, often coupled with mass spectrometry, is crucial for analyzing the brain components of Nardostachys jatamansi in rats, leading to the identification of this compound as a key anti-Parkinson's disease compound. nih.gov Furthermore, UHPLC with a photo-diode array (UPLC–PDA) and UHPLC-diode array detector/quadrupole time-of-flight mass spectrometry (UHPLC–DAD/Q–TOF MS) have been instrumental in profiling the degradation patterns of this compound, revealing its stability under various environmental conditions, such as high temperatures and simulated gastric and intestinal fluids. researchgate.netnih.govresearchgate.netsemanticscholar.org These studies indicate that this compound degrades more readily under high temperatures and in simulated gastric fluid compared to simulated intestinal fluid. researchgate.netresearchgate.net

Mass Spectrometry (e.g., Q-TOF-MS, LC-MS/MS) for Metabolite Profiling and Quantification

Mass spectrometry (MS) techniques are indispensable for identifying and quantifying this compound and its metabolites, providing insights into its in vivo existence forms and metabolic pathways. Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offer high accuracy and sensitivity for complex sample analysis.

UHPLC-Q-TOF-MS has been extensively used to study the metabolism of this compound in mice. This technique allowed for the identification of 76 new metabolites in urine, plasma, and feces samples. mdpi.comresearchgate.netresearchgate.net The metabolic reactions observed for this compound include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation. mdpi.comresearchgate.netresearchgate.net Specifically, this compound can be converted into this compound acid or its isomers, representing a rare metabolic reaction. mdpi.comresearchgate.net The fragmentation pathway of this compound (C₁₅H₂₂O₃) typically shows a [M-H]⁻ ion at m/z 249.15, with fragment ions formed by neutral losses, such as 58.04 Da (C₃H₆O) from the cleavage of the peroxy-bridge. mdpi.com These detailed fragmentation analyses are critical for the structural characterization of its diverse metabolites.

Spectroscopic Techniques (e.g., NMR, X-ray Diffraction, ECD) for Structural Elucidation of Derivatives

Spectroscopic methods are vital for confirming the chemical structure and absolute configuration of this compound and its derivatives, including degradation products and newly isolated compounds.